2-Chlorobenzyl 5-chloro-2-pyridinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzyl 5-chloro-2-pyridinyl ether is a chemical compound that belongs to the family of pyridine ethers. It is a white crystalline solid that is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 2-Chlorobenzyl 5-chloro-2-pyridinyl ether is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cell membranes. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of microorganisms.
Biochemical and Physiological Effects:
2-Chlorobenzyl 5-chloro-2-pyridinyl ether has been shown to have low toxicity in animal studies. However, its effects on human health are not well understood. It is important to note that this compound is not intended for human consumption and should only be used in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chlorobenzyl 5-chloro-2-pyridinyl ether is its versatility in various scientific research applications. It is also relatively easy to synthesize and purify. However, its low solubility in water can be a limitation in certain experiments, and it may not be suitable for use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the use of 2-Chlorobenzyl 5-chloro-2-pyridinyl ether in scientific research. One potential area of research is the development of new antibiotics and antifungal agents based on the antimicrobial properties of this compound. Another area of research is the synthesis of new metal complexes for catalytic reactions. Additionally, further studies are needed to fully understand the mechanism of action and potential health effects of this compound.
In conclusion, 2-Chlorobenzyl 5-chloro-2-pyridinyl ether is a versatile compound that has a wide range of scientific research applications. Its unique properties make it a valuable starting material for the synthesis of other compounds, and it has potential as a candidate for the development of new antibiotics and antifungal agents. However, further research is needed to fully understand its mechanism of action and potential health effects.
Synthesemethoden
2-Chlorobenzyl 5-chloro-2-pyridinyl ether can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorobenzyl chloride with 5-chloro-2-pyridinol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chlorobenzyl 5-chloro-2-pyridinyl ether has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other pyridine ethers and related compounds. It is also used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
Molekularformel |
C12H9Cl2NO |
---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
5-chloro-2-[(2-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-5-6-12(15-7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
InChI-Schlüssel |
ATVPODJLKOFMLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.